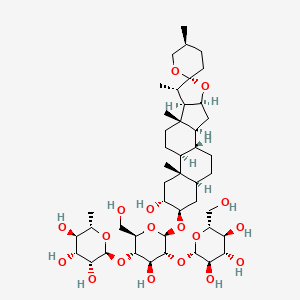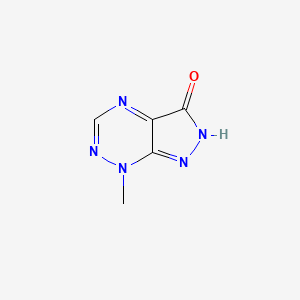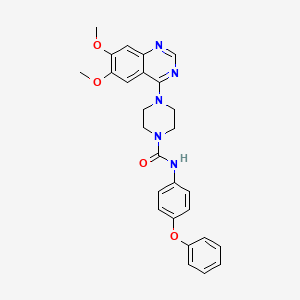
PDGFR Tyrosine Kinase Inhibitor III
Descripción general
Descripción
Métodos De Preparación
La síntesis de GTPL6019 implica varios pasos, incluyendo el uso de reactivos específicos y condiciones de reacción. Si bien las rutas sintéticas detalladas son propietarias, los métodos generales para sintetizar tales compuestos generalmente involucran:
Formación inicial: La formación inicial de la estructura central a través de una serie de reacciones orgánicas, como la condensación o la ciclización.
Modificaciones de grupos funcionales: Introducción de grupos funcionales a través de reacciones de sustitución.
Purificación: Purificación del compuesto utilizando técnicas como la cromatografía para asegurar una alta pureza.
Los métodos de producción industrial a menudo amplían estos procedimientos de laboratorio, optimizando las condiciones de reacción para aumentar el rendimiento y reducir los costos. Esto puede implicar reactores de flujo continuo y sistemas automatizados para mantener una calidad constante.
Análisis De Reacciones Químicas
GTPL6019 experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden introducir diferentes sustituyentes en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
GTPL6019 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición de los receptores de tirosina quinasa.
Biología: En la investigación biológica, ayuda a comprender las vías de señalización celular y su papel en la progresión del cáncer.
Medicina: Su potencial actividad anticancerígena lo convierte en un candidato para el desarrollo de fármacos y estudios terapéuticos.
Industria: En la industria farmacéutica, se utiliza en el desarrollo de terapias contra el cáncer dirigidas.
Mecanismo De Acción
GTPL6019 ejerce sus efectos al inhibir la actividad de los receptores del factor de crecimiento derivado de plaquetas. Estos receptores están involucrados en el crecimiento y la división celular. Al bloquear estos receptores, GTPL6019 puede prevenir la proliferación de células cancerosas. Los objetivos moleculares incluyen el dominio de tirosina quinasa de los receptores, y las vías involucradas son las relacionadas con la regulación del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
GTPL6019 es único en su inhibición específica de los receptores del factor de crecimiento derivado de plaquetas. Los compuestos similares incluyen:
Imatinib: Otro inhibidor de tirosina quinasa utilizado en la terapia del cáncer.
Sunitinib: Un inhibidor multidiana de la tirosina quinasa receptora.
Sorafenib: Inhibe múltiples quinasas involucradas en el crecimiento tumoral y la angiogénesis.
En comparación con estos compuestos, GTPL6019 ofrece un enfoque más específico, lo que puede reducir los efectos secundarios y aumentar la eficacia en tipos específicos de cáncer.
Propiedades
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPTKHSGKBHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447892 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205254-94-0 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


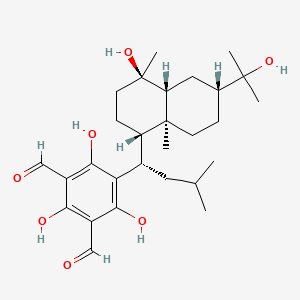

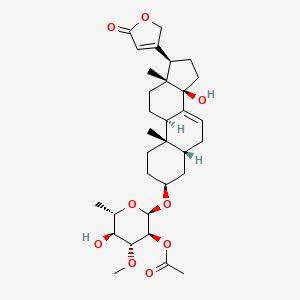
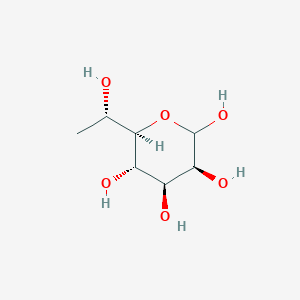
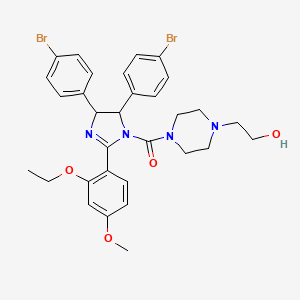
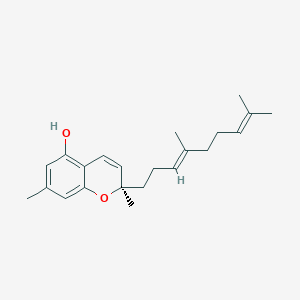

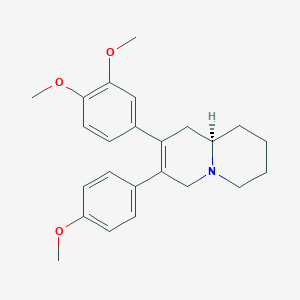
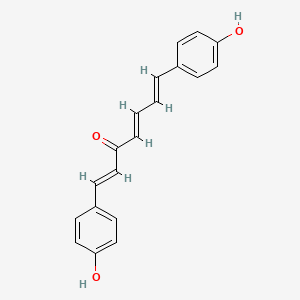
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
